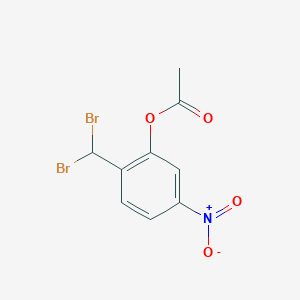
2-(Dibromomethyl)-5-nitrophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Dibromomethyl)-5-nitrophenyl acetate” is a chemical compound with the molecular formula C9H7Br2NO4 . It has an average mass of 352.964 Da and a mono-isotopic mass of 350.874176 Da . This compound is primarily used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “2-(Dibromomethyl)-5-nitrophenyl acetate” often involves the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds . This process leads to brominated molecules that find applications in various fields such as agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .Molecular Structure Analysis
The molecular structure of “2-(Dibromomethyl)-5-nitrophenyl acetate” can be analyzed using molecular dynamics simulation . The intermolecular interactions can be elucidated at the amorphous state with degrees of acetyl substitution .Chemical Reactions Analysis
The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules . The chemistry of di- and tri-brominated functionalized olefins remains scarcely explored .Wissenschaftliche Forschungsanwendungen
-
Field: Synthesis of Pyrimidines
- Application : Dibromomethyl derivatives are used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described . The specific method involving dibromomethyl derivatives is not detailed in the source.
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Field: On-Surface Debromination
- Application : On-surface debromination of 2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene has been studied . This process can lead to either hydrocarbon dimers or conjugated polymers on Au(111) .
- Method : The specific method for on-surface debromination of these compounds is not detailed in the source .
- Results : While bis-gem-(dibromomethyl) naphthalene affords different dimers with naphthocyclobutadiene as the key intermediate, bis-bromomethyl naphthalene furnishes a poly(o-naphthylene vinylidene) as a non-conjugated polymer which undergoes dehydrogenation toward its conjugated derivative poly(o-naphthylene vinylene) upon mild annealing .
-
Field: Suzuki–Miyaura Coupling
- Application : Dibromomethyl derivatives can be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
- Method : The specific method involving dibromomethyl derivatives in Suzuki–Miyaura coupling is not detailed in the source .
- Results : The results of using dibromomethyl derivatives in Suzuki–Miyaura coupling are not provided in the source .
-
Field: Energy and Petrochemical Fields
- Application : Acetate-based ionic liquids (AcILs), which can be synthesized from dibromomethyl derivatives, have a range of applications in the field of energy and in the petrochemical industry . They display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
- Method : The specific method for the preparation of AcILs is not detailed in the source .
- Results : The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties .
-
Field: Cellulose Acetate Synthesis
- Application : Dibromomethyl derivatives can be used in the synthesis of cellulose acetate . This is a more sustainable approach for the synthesis of cellulose acetate using the DBU/CO2 switchable solvent system .
- Method : The specific method involving dibromomethyl derivatives in the synthesis of cellulose acetate is not detailed in the source .
- Results : The results of using dibromomethyl derivatives in the synthesis of cellulose acetate are not provided in the source .
Eigenschaften
IUPAC Name |
[2-(dibromomethyl)-5-nitrophenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO4/c1-5(13)16-8-4-6(12(14)15)2-3-7(8)9(10)11/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGWWMFNEMSFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594944 |
Source


|
| Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibromomethyl)-5-nitrophenyl acetate | |
CAS RN |
99067-39-7 |
Source


|
| Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

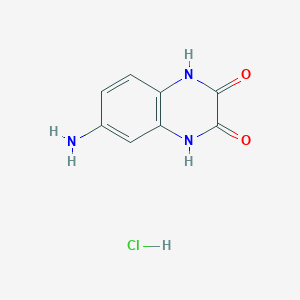
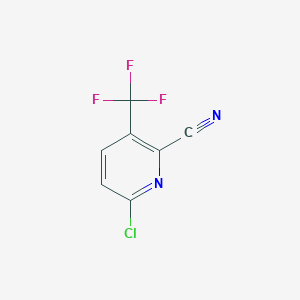
![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)
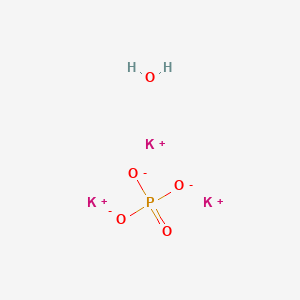
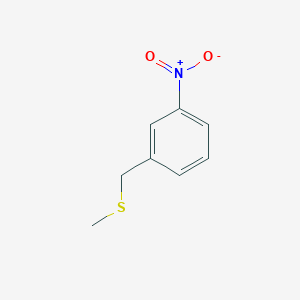
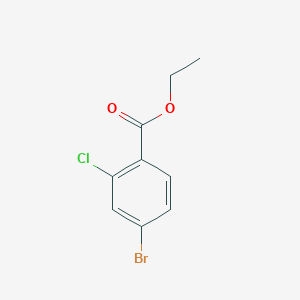
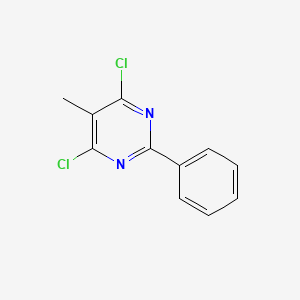
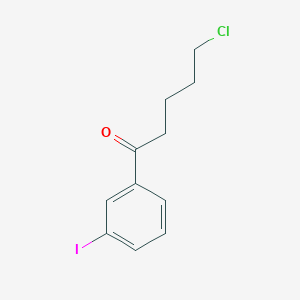
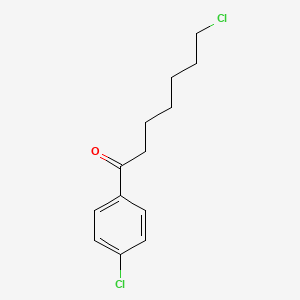
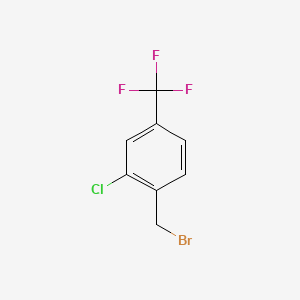
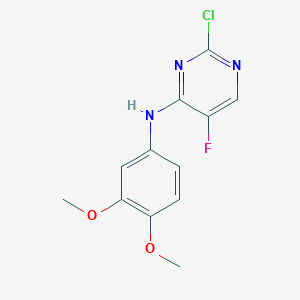
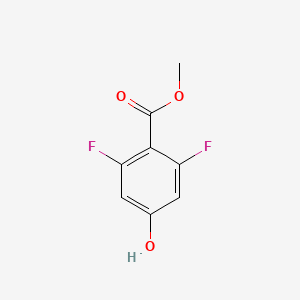
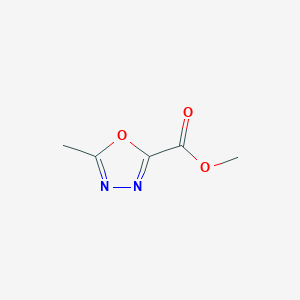
![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)